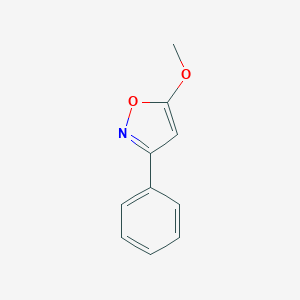![molecular formula C6H7BN2S B102559 1-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborine CAS No. 17303-88-7](/img/structure/B102559.png)
1-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborine (MDTDA) is a heterocyclic compound that contains a boron atom. It has been of interest to researchers due to its potential use as a chemical probe for studying biological systems. MDTDA has been found to have a high affinity for certain proteins, making it a useful tool for investigating their functions.
Mechanism Of Action
The mechanism of action of 1-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborine is not fully understood, but it is believed to involve the formation of covalent bonds with certain amino acid residues in proteins. This can lead to changes in the structure and function of the protein, allowing researchers to study its role in biological systems.
Biochemical And Physiological Effects
1-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborine has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including proteases and kinases. It has also been found to have anti-inflammatory properties and may have potential as a therapeutic agent for the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
One advantage of using 1-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborine in lab experiments is its high affinity for certain proteins, which allows for the selective labeling and investigation of these proteins. However, 1-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborine can also have non-specific effects on proteins and may not be suitable for all experimental systems. In addition, the synthesis of 1-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborine can be challenging and requires specialized equipment and expertise.
Future Directions
There are a number of future directions for research involving 1-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborine. One area of interest is in the development of new probes based on the structure of 1-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborine that can be used to study other biological systems. Another direction is in the investigation of the potential therapeutic applications of 1-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborine, particularly in the treatment of inflammatory diseases. Finally, further studies are needed to fully understand the mechanism of action of 1-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborine and its effects on biological systems.
Synthesis Methods
1-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborine can be synthesized through a multi-step process starting with the reaction of 2-chlorothiophene with sodium hydride to form 2-thiophenylsodium. This compound is then reacted with boron trifluoride etherate to form the boron-containing intermediate. The final step involves the addition of methylamine to the intermediate to yield 1-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborine.
Scientific Research Applications
1-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborine has been used in a variety of scientific research applications. One area of interest is in the study of protein-protein interactions. 1-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborine has been shown to bind to certain proteins with high affinity, allowing researchers to investigate the role of these proteins in biological processes.
properties
CAS RN |
17303-88-7 |
|---|---|
Product Name |
1-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborine |
Molecular Formula |
C6H7BN2S |
Molecular Weight |
150.01 g/mol |
IUPAC Name |
1-methyl-2H-thieno[2,3-d]diazaborinine |
InChI |
InChI=1S/C6H7BN2S/c1-7-6-5(2-3-10-6)4-8-9-7/h2-4,9H,1H3 |
InChI Key |
QTWGCVNDMBXFPB-UHFFFAOYSA-N |
SMILES |
B1(C2=C(C=CS2)C=NN1)C |
Canonical SMILES |
B1(C2=C(C=CS2)C=NN1)C |
synonyms |
1-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-Azabicyclo[4.2.2]deca-2,4,9-trien-8-one](/img/structure/B102480.png)










